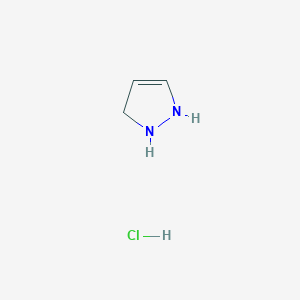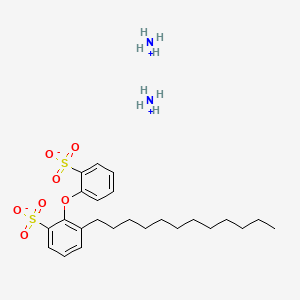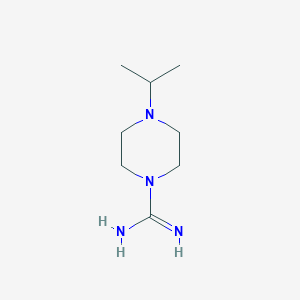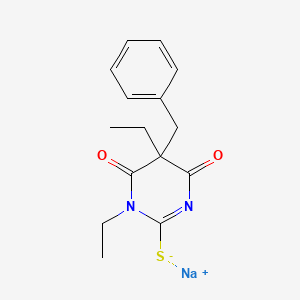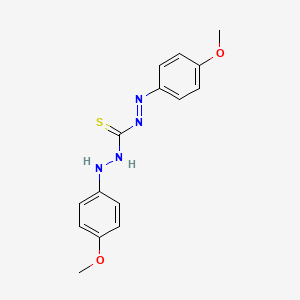![molecular formula C2H6O B13790943 Ethanol,[1-3H]](/img/structure/B13790943.png)
Ethanol,[1-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol,[1-3H], also known as tritiated ethanol, is a radioactive form of ethanol where the hydrogen atom in the hydroxyl group is replaced by tritium, a radioactive isotope of hydrogen. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,[1-3H] typically involves the exchange of the hydrogen atom in the hydroxyl group of ethanol with tritium. This can be achieved through catalytic exchange reactions where ethanol is exposed to tritium gas in the presence of a catalyst such as platinum or palladium .
Industrial Production Methods: Industrial production of Ethanol,[1-3H] is not as common due to the specialized nature of the compound. it can be produced in specialized facilities equipped to handle radioactive materials. The process involves the careful handling and incorporation of tritium into ethanol under controlled conditions to ensure safety and purity .
化学反応の分析
Types of Reactions: Ethanol,[1-3H] undergoes similar chemical reactions as regular ethanol, including:
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Acetaldehyde,[1-3H] and acetic acid,[1-3H].
Reduction: Ethane,[1-3H].
Substitution: Ethyl chloride,[1-3H].
科学的研究の応用
Ethanol,[1-3H] is widely used in various fields of scientific research:
Chemistry: It is used as a tracer to study reaction mechanisms and pathways.
Biology: It helps in understanding metabolic pathways by tracking the incorporation and movement of ethanol in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of ethanol in the body.
作用機序
The mechanism of action of Ethanol,[1-3H] is similar to that of regular ethanol but with the added ability to trace its movement due to its radioactive nature. Ethanol affects the central nervous system by interacting with various neurotransmitter receptors, including GABA, NMDA, and serotonin receptors. The tritium label allows researchers to track the distribution and metabolism of ethanol in real-time, providing valuable insights into its effects and pathways .
類似化合物との比較
Methanol,[1-3H]: A tritiated form of methanol used for similar tracing studies.
Propanol,[1-3H]: Another tritiated alcohol used in biochemical research.
Butanol,[1-3H]: Used in studies involving longer-chain alcohols.
Uniqueness: Ethanol,[1-3H] is unique due to its balance of being a small molecule with significant biological relevance, making it ideal for a wide range of studies. Its radioactive properties provide a powerful tool for tracing and studying biochemical processes in detail .
特性
分子式 |
C2H6O |
|---|---|
分子量 |
50.08 g/mol |
IUPAC名 |
1,1-ditritioethanol |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2T2 |
InChIキー |
LFQSCWFLJHTTHZ-BMCFWTDKSA-N |
異性体SMILES |
[3H]C([3H])(C)O |
正規SMILES |
CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)


